molecular formula C19H19N3OS B415291 6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313970-17-1

6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B415291
CAS-Nummer: 313970-17-1
Molekulargewicht: 337.4g/mol
InChI-Schlüssel: CZEFFTMZEVWDOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 391218-46-5, molecular formula: C₁₉H₁₉N₃OS) is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine scaffold. Key structural features include a methyl group at position 6, a phenyl ring at position 4, a thioxo (C=S) group at position 2, and an N-(o-tolyl) carboxamide substituent at position 5 .

Eigenschaften

IUPAC Name

6-methyl-N-(2-methylphenyl)-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-8-6-7-11-15(12)21-18(23)16-13(2)20-19(24)22-17(16)14-9-4-3-5-10-14/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEFFTMZEVWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of 290.38 g/mol. The compound features a thioxo group that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent . A patent (US11912683B1) describes various derivatives of this compound exhibiting significant activity against Mycobacterium tuberculosis. The mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research indicates that derivatives of tetrahydropyrimidines can act as topoisomerase inhibitors , which are vital in cancer therapy. They inhibit the activity of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. For instance, compounds similar to 6-methyl-4-phenyl-2-thioxo have shown efficacy against various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis .

CompoundCancer Cell Lines TestedIC50 (µM)Mechanism of Action
6-Methyl-4-phenyl derivativeMGC-803, HeLa15.5Topoisomerase II inhibition
Similar derivativesMCF-7, Bel-740412.3Induction of apoptosis

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties . It exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported at approximately 20 µM, indicating moderate potency compared to standard drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as topoisomerases and cholinesterases.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by interfering with DNA replication processes.
  • Apoptosis Induction : By promoting apoptotic pathways in cancer cells, it enhances the effectiveness of traditional chemotherapeutics.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • Antitubercular Study : A study demonstrated that a derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against M. tuberculosis.
  • Cancer Cell Study : In vitro tests showed that the compound reduced cell viability by over 50% in MGC-803 cells at concentrations above 10 µM.
  • Neuroprotection Study : In behavioral assessments using mice models, the compound improved memory impairment associated with induced neurotoxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of tetrahydropyrimidine derivatives are highly dependent on substituents at positions 2, 4, 5, and 4. Below is a comparative analysis with structurally related compounds:

Compound Name / ID (CAS) Substituents (Positions) Key Structural Features Biological Activity / Notes References
Target Compound (391218-46-5) - 6-Methyl
- 4-Phenyl
- 2-Thioxo
- N-(o-tolyl)
Thioxo group enhances electron-withdrawing effects; o-tolyl improves lipophilicity. No explicit activity reported in evidence; structural similarity suggests potential anticancer/anti-inflammatory roles.
3j () - 4-(3,4-Dimethoxyphenyl)
- 2-Oxo
- N-(4-sulfamoylphenyl)
Electron-donating methoxy groups; sulfamoylphenyl enhances solubility. Analgesic activity comparable to ibuprofen; sulfonamide group may target COX enzymes.
3f () - 4-Phenyl
- 2-Oxo
- N-(4-sulfamoylphenyl)
Oxo (C=O) group reduces steric hindrance compared to thioxo. Potential thymidine phosphorylase inhibitor; sulfamoyl group aids in enzyme interaction.
LaSOM 282 () - 4-(2-Fluorophenyl)
- 2-Thioxo
- 1-(p-tolyl)
Fluorine atom increases electronegativity; p-tolyl enhances hydrophobic interactions. Evaluated for antitumor activity; fluorophenyl improves metabolic stability.
4-(2-Chlorophenyl)-N-(4-fluorophenyl) analog (455927-22-7) - 4-(2-Chlorophenyl)
- 2-Thioxo
- N-(4-fluorophenyl)
Chlorine and fluorine substituents optimize halogen bonding with targets. Structural analog with uncharacterized activity; halogens may enhance cytotoxicity.
10aa () - 4-Phenyl
- 2,4-Dioxo
- N-(p-tolyl)
Dioxo groups increase hydrogen-bonding capacity; p-tolyl enhances lipophilicity. HIV-1 RNase H inhibitor (83% yield); demonstrates importance of carboxamide substituents.

Structure-Activity Relationship (SAR) Insights

  • Position 4 : A phenyl or substituted aryl group is critical for activity. Electron-donating groups (e.g., methoxy in 3j) enhance analgesic effects, while halogenated aryl groups (e.g., 2-fluorophenyl in LaSOM 282) improve metabolic stability and target affinity .
  • Position 5 : Carboxamide substituents like o-tolyl or sulfamoylphenyl dictate solubility and steric interactions. The o-tolyl group in the target compound may enhance membrane permeability due to its hydrophobicity .

Physicochemical Properties

  • Lipophilicity : The o-tolyl group (logP ~3.5) increases lipophilicity compared to sulfamoylphenyl (logP ~1.8), favoring blood-brain barrier penetration .
  • Molecular Weight : The target compound (MW: 345.4 g/mol) is within the optimal range for bioavailability (<500 g/mol), similar to other derivatives (e.g., 3j: 476.5 g/mol) .

Vorbereitungsmethoden

Reaction Components

ComponentRole
Acetoacetanilide derivativeProvides the β-ketoamide backbone
BenzaldehydeIntroduces the phenyl group
ThioureaSulfur and nitrogen source
o-ToluidineCarboxamide substituent

Optimized Conditions

  • Catalyst loading : 10 mol% La(OTf)₃.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : 80°C under reflux.

  • Time : 1–1.5 hours.

Under these conditions, yields exceed 85% for analogous compounds. The catalyst facilitates imine formation and cyclization, with the o-tolyl group incorporated via nucleophilic substitution on the intermediate carboxamide.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study in Folia Medica synthesized similar tetrahydropyrimidine carboxamides using:

Procedure

  • Mix acetoacetanilide, benzaldehyde, thiourea, and o-toluidine in a microwave-compatible vessel.

  • Irradiate at 150 W for 10–15 minutes.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages Over Conventional Heating

  • Time reduction : 15 minutes vs. 6–8 hours.

  • Yield improvement : 90–95% vs. 70–80%.

  • Reduced dimerization : Controlled heating minimizes side reactions.

Structural and Mechanistic Insights

Substituent Effects

  • o-Tolyl group : Ortho-substitution sterically hinders the carboxamide, directing regioselectivity during cyclization.

  • Methyl at position 6 : Electron-donating effect stabilizes the enolic intermediate, enhancing cyclization efficiency.

Comparative Analysis of Methods

MethodYield (%)TimePurityScalability
Conventional70–806–8 hoursModerateHigh
La(OTf)₃-catalyzed85–951–1.5 hoursHighModerate
Microwave-assisted90–9515 minutesVery highLow

The La(OTf)₃ method balances yield and scalability, while microwave synthesis excels in rapid, high-purity production for small-scale applications.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 6.8–7.5 (m, aromatic protons).

  • IR : Bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • HRMS : [M+H]⁺ m/z calculated 337.1249, observed 337.1251.

Purity Assessment

HPLC analyses show ≥98% purity for microwave-synthesized batches, compared to 92–95% for conventional methods.

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : Mitigated by controlled stoichiometry (1:1:1 ratio of aldehyde, β-diketone, thiourea).

  • Oxidation of thioxo group : Avoided by conducting reactions under nitrogen atmosphere.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. Ethanol offers a balance between reactivity and environmental considerations.

Q & A

Q. Example Optimization Table

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationAcetic anhydride, 80°C, 8h7898
Thioxo Group IncorporationLawesson’s reagent, toluene, reflux6595

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions. Aromatic protons appear at δ 6.8–7.5 ppm, while the thioxo group (C=S) resonates near δ 180–190 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 382.12) .
  • X-ray Crystallography : Resolves 3D structure, hydrogen bonding (e.g., C–H···O interactions with bond lengths ~2.8 Å) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

What in vitro biological screening approaches are recommended to assess its potential anticancer activity?

Q. Basic Research Focus

  • Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Apoptosis Detection : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
  • Dose-Response Curves : IC50 values calculated using nonlinear regression models (e.g., GraphPad Prism) .

How can researchers investigate the molecular mechanism of action against cancer cell lines?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with targets (e.g., EGFR, tubulin) using AutoDock Vina. The thioxo group may form hydrogen bonds with catalytic residues .
  • Enzyme Inhibition Assays : Measure IC50 against purified kinases or proteases in fluorogenic substrate-based assays .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., consistent activity against leukemia vs. variability in solid tumors) .
  • Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using complementary methods (e.g., ATP assays vs. caspase activation) .

How does the 2-thioxo group influence reactivity and pharmacology compared to 2-oxo analogs?

Q. Advanced Research Focus

  • Reactivity : The thioxo group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
  • Pharmacology : Thioxo derivatives show 3–5× higher cytotoxicity than oxo analogs in MCF-7 cells, likely due to improved target binding .

Q. SAR Comparison Table

SubstituentIC50 (μM, MCF-7)LogPHydrogen Bond Acceptors
2-Thioxo12.3 ± 1.23.84
2-Oxo58.7 ± 4.12.95

What advanced crystallographic techniques elucidate 3D structure and intermolecular interactions?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Resolves puckered tetrahydropyrimidine rings (deviation ~0.224 Å from plane) and dihedral angles between aromatic systems (~80°) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 60% H···H, 25% C···S interactions) .

How can computational methods predict and optimize bioactivity?

Q. Advanced Research Focus

  • QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .
  • Free Energy Perturbation (FEP) : Optimize substituents (e.g., methyl → trifluoromethyl) to enhance binding ΔG .

What methodologies assess stability under physiological conditions?

Q. Advanced Research Focus

  • Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, indicating suitability for oral formulations .
  • Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) and quantify parent compound via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.